7-Methylnaphthalene-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methylnaphthalene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c1-9-2-4-11-5-3-10(8-13)7-12(11)6-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKUMKLMVSUUTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364831 | |
| Record name | 7-methylnaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52988-18-8 | |
| Record name | 7-methylnaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Strategies of 7 Methylnaphthalene 2 Carbaldehyde
Fundamental Reactivity of the Aldehyde Functional Group
The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity is the basis for its characteristic reactions.
The electrophilic carbon of the carbonyl group is susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate. ncert.nic.in This is a fundamental reaction of aldehydes and can be used to introduce a wide variety of functional groups. wikipedia.org
Common nucleophilic addition reactions for aromatic aldehydes like 7-Methylnaphthalene-2-carbaldehyde include:
Formation of Acetals and Hemiacetals: In the presence of alcohols and an acid catalyst, aldehydes form hemiacetals, which can then react with a second molecule of alcohol to yield a stable acetal. These reactions are reversible and are often used to protect the aldehyde group during other synthetic steps.
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt to the carbonyl group results in the formation of a cyanohydrin. This reaction is significant as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Grignard and Organolithium Reactions: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that add to the aldehyde to form secondary alcohols after an acidic workup.
Wittig Reaction: The reaction with a phosphorus ylide (a Wittig reagent) converts the aldehyde into an alkene, replacing the C=O bond with a C=C bond. britannica.com This is a powerful method for the synthesis of specifically substituted alkenes.
| Reactant | Product Type | General Reaction Scheme |
|---|---|---|
| Alcohol (R'-OH) in acid | Acetal | Ar-CHO + 2 R'-OH ⇌ Ar-CH(OR')₂ + H₂O |
| Hydrogen Cyanide (HCN) | Cyanohydrin | Ar-CHO + HCN → Ar-CH(OH)CN |
| Grignard Reagent (R'-MgX) | Secondary Alcohol | 1. Ar-CHO + R'-MgX → [Intermediate] 2. [Intermediate] + H₃O⁺ → Ar-CH(OH)R' |
| Wittig Reagent (Ph₃P=CHR') | Alkene | Ar-CHO + Ph₃P=CHR' → Ar-CH=CHR' + Ph₃P=O |
Aldehydes are readily oxidized to carboxylic acids. britannica.com This transformation can be achieved using a variety of oxidizing agents. For aromatic aldehydes, common reagents include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and milder oxidants like silver oxide (Ag₂O) in the Tollens' test. organic-chemistry.orgorganic-chemistry.org The oxidation of this compound would yield 7-methylnaphthalene-2-carboxylic acid.
| Oxidizing Agent | Typical Conditions |
|---|---|
| Potassium Permanganate (KMnO₄) | Basic, then acidic workup |
| Chromium Trioxide (CrO₃) | Acidic conditions (Jones oxidation) |
| Silver Oxide (Ag₂O) | Ammoniacal solution (Tollens' reagent) |
| Hydrogen Peroxide (H₂O₂) | Often with a catalyst |
The aldehyde group can be reduced to a primary alcohol. britannica.com This is a common transformation in organic synthesis. Standard reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed. The reduction of this compound would produce (7-methylnaphthalen-2-yl)methanol.
| Reducing Agent | Typical Conditions |
|---|---|
| Sodium Borohydride (NaBH₄) | Protic solvents (e.g., ethanol, methanol) |
| Lithium Aluminum Hydride (LiAlH₄) | Aprotic solvents (e.g., diethyl ether, THF), followed by aqueous workup |
| Hydrogen (H₂) with a catalyst | Metal catalyst (e.g., Pd, Pt, Ni) under pressure |
Reactions Involving the Naphthalene (B1677914) Ring System
The naphthalene ring is an electron-rich aromatic system and is generally more reactive towards electrophilic substitution than benzene. stackexchange.comquora.comquora.com The presence of both a methyl group (an activating group) and a carbaldehyde group (a deactivating group) on the ring influences the regioselectivity of these reactions.
The aldehyde group is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution on a benzene ring. chemicalnote.com Conversely, the methyl group is an electron-donating group and an ortho-, para-director. In a substituted naphthalene system, the outcome of electrophilic substitution is also influenced by the inherent reactivity of the different positions on the naphthalene ring, with the α-positions (1, 4, 5, and 8) being generally more reactive than the β-positions (2, 3, 6, and 7). libretexts.orglibretexts.org
For this compound:
The methyl group at C7 (a β-position) will activate the ring, directing incoming electrophiles to the ortho position (C8, an α-position) and the para position (C5, an α-position).
The aldehyde group at C2 (a β-position) will deactivate the ring it is attached to and direct incoming electrophiles to the meta positions relative to it (C4, an α-position, and C5, an α-position).
The directing effects of both substituents will therefore influence the final substitution pattern. The activating effect of the methyl group is likely to be a dominant factor.
| Reaction | Electrophile | Likely Position(s) of Substitution |
|---|---|---|
| Nitration | NO₂⁺ | 5 and 8 |
| Halogenation | Br⁺, Cl⁺ | 5 and 8 |
| Sulfonation | SO₃ | 5 and 8 |
| Friedel-Crafts Alkylation/Acylation | R⁺, RCO⁺ | 5 and 8 |
The methyl group attached to the naphthalene ring can also be a site for chemical modification, primarily through oxidation reactions. Depending on the reaction conditions and the oxidizing agent used, the methyl group can be oxidized to a hydroxymethyl group (-CH₂OH), an aldehyde group (-CHO), or a carboxylic acid group (-COOH). nih.gov For instance, oxidation of methyl-substituted naphthalenes can be achieved using various oxidizing agents. researchgate.net This provides another avenue for the derivatization of this compound, potentially leading to the formation of naphthalene dicarboxylic acid derivatives.
| Oxidation Product | Resulting Functional Group at C7 |
|---|---|
| 7-(Hydroxymethyl)naphthalene-2-carbaldehyde | -CH₂OH |
| 2-Formylnaphthalene-7-carbaldehyde | -CHO |
| 2-Formylnaphthalene-7-carboxylic acid | -COOH |
Derivatization for Advanced Chemical Synthesis
The strategic modification of this compound is a cornerstone of its application in synthetic chemistry. The aldehyde group serves as a versatile handle for introducing a wide range of molecular complexity and diversity.
Schiff Base Formation and Imine Chemistry
One of the most fundamental reactions of this compound is its condensation with primary amines to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate, a carbinolamine, subsequently eliminates a molecule of water to form a stable carbon-nitrogen double bond (C=N), characteristic of an imine.
The general mechanism proceeds as follows:
Nucleophilic Addition: The primary amine (R-NH₂) adds to the carbonyl group of this compound.
Proton Transfer: An intramolecular proton transfer occurs, leading to the formation of a neutral carbinolamine intermediate.
Dehydration: The carbinolamine is dehydrated, typically under acid catalysis, to yield the final imine product and water.
This reaction is highly efficient and is a cornerstone of combinatorial chemistry and the synthesis of ligands for coordination chemistry. The resulting imines are stable compounds but the C=N bond can be readily hydrolyzed back to the parent aldehyde and amine under aqueous acidic conditions, a reversibility that can be synthetically useful.
Generation of Polycyclic and Heterocyclic Systems
The this compound core is a valuable building block for the synthesis of more complex polycyclic and heterocyclic structures. Aromatic aldehydes are key reactants in several classic named reactions that construct fused ring systems. For instance, naphthaldehydes can be utilized in reactions to form quinolines, a class of nitrogen-containing heterocycles prevalent in pharmaceuticals and functional materials.
Notable synthetic routes include:
Friedländer Annulation: This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., ethyl acetoacetate). While this would typically involve an aminonaphthaldehyde, related strategies can use this compound to build adjacent heterocyclic rings.
Doebner-von Miller Reaction: This method synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.org The α,β-unsaturated carbonyl can be generated in situ from aldehydes like this compound through an aldol (B89426) condensation, which then reacts with an aniline (B41778) to form the quinoline (B57606) ring system. wikipedia.org
Other Cyclization Reactions: Naphthalene-based aldehydes are used as precursors in tandem reactions to create novel naphthalene-heterocycle hybrids, including pyrazoles, pyrans, and pyrimidines. nih.govnih.gov These syntheses often involve condensation followed by an intramolecular cyclization step, expanding the structural diversity accessible from this starting material.
Alkylation and Acylation Reactions
Direct alkylation or acylation at the carbonyl carbon of an aldehyde is not a typical synthetic transformation. The reactivity of the aldehyde group is dominated by nucleophilic addition to the carbonyl. However, derivatization of the aldehyde allows for subsequent alkylation or acylation reactions. For example, the aldehyde can be reduced to the corresponding primary alcohol, (7-methylnaphthalen-2-yl)methanol. The hydroxyl group of this alcohol can then be readily alkylated to form ethers or acylated to form esters using standard synthetic protocols. These transformations expand the range of derivatives accessible from the parent aldehyde.
Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a complex product that incorporates substantial portions of all starting materials. Aromatic aldehydes are pivotal components in many well-known MCRs, making this compound an excellent substrate for generating molecular complexity and diversity in a time- and resource-efficient manner.
Key MCRs involving aldehydes include:
Ugi Reaction: A four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides.
Passerini Reaction: A three-component reaction involving an aldehyde, a carboxylic acid, and an isocyanide to form α-acyloxy carboxamides.
Biginelli Reaction: A three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to synthesize dihydropyrimidinones (DHPMs).
Hantzsch Dihydropyridine Synthesis: A four-component reaction (often simplified to three components) that combines an aldehyde, two equivalents of a β-ketoester, and an ammonia source to produce dihydropyridines.
The use of this compound in these reactions allows for the direct incorporation of the bulky and rigid 7-methylnaphthalene moiety into these medicinally relevant scaffolds.
| Reaction Name | Components | Product Class |
|---|---|---|
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amides |
| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamides |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinones (DHPMs) |
| Hantzsch Synthesis | Aldehyde, 2x β-Ketoester, Ammonia | Dihydropyridines |
Exploitation in Diversity-Oriented Synthesis (DOS)
Diversity-Oriented Synthesis (DOS) is a powerful strategy used in drug discovery to create libraries of structurally diverse small molecules. The goal of DOS is to efficiently explore a wide range of chemical space to identify novel bioactive compounds. This compound is an ideal starting material for DOS campaigns due to its distinct structural features.
The molecule offers several points for diversification:
The Naphthalene Scaffold: Provides a rigid, well-defined, and lipophilic core that can be systematically modified.
The Aldehyde Functional Group: Acts as a key reactive site for a multitude of chemical transformations, including those mentioned previously (Schiff base formation, MCRs, cyclizations), allowing for appendage diversity.
The Methyl Group: Can be a site for further functionalization, for example, through radical halogenation followed by nucleophilic substitution.
By applying a branching synthesis strategy starting from this compound, chemists can rapidly generate a large library of related but structurally distinct molecules, increasing the probability of discovering compounds with desired biological activities.
Reactions with Grignard Reagents
The reaction of this compound with Grignard reagents (organomagnesium halides, R-MgX) is a classic and reliable method for forming new carbon-carbon bonds and producing secondary alcohols. In this reaction, the highly nucleophilic carbon atom of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. This addition step breaks the C=O pi bond and forms a tetrahedral magnesium alkoxide intermediate. Subsequent workup with a mild acid (e.g., aqueous ammonium (B1175870) chloride) protonates the alkoxide to yield the final secondary alcohol product.
The general reaction is:
Nucleophilic Addition: R-MgX adds across the carbonyl group of this compound.
Acidic Workup: The resulting magnesium alkoxide is protonated to give the secondary alcohol, 1-(7-methylnaphthalen-2-yl)-1-alkanol (where the "alk-" is derived from the Grignard reagent).
This reaction is highly versatile as a wide variety of alkyl, vinyl, and aryl groups can be introduced by simply changing the Grignard reagent used, providing straightforward access to a diverse range of chiral secondary alcohols.
Base-Induced Dehydrogenative and Dearomative Transformations
Extensive research has been conducted on the base-induced transformations of naphthalene derivatives, revealing pathways for the synthesis of complex, three-dimensional structures from flat aromatic precursors. nih.govacs.org These transformations are significant as dihydro- and tetrahydronaphthalenes are core structures in many biologically active natural products. nih.govacs.org While the specific base-induced dehydrogenative and dearomative transformations of This compound are not detailed in the reviewed literature, related studies on analogous naphthalene compounds provide insights into potential reactive pathways.
Research into the solvothermal treatment of 1-naphthylmethylamines with strong bases like potassium hydride (KH) or a combination of n-butyllithium (n-BuLi) and potassium t-butoxide (t-BuOK) in tetrahydrofuran (THF) has demonstrated a novel transformation pathway. nih.govnih.gov This process involves two consecutive β-hydride eliminations from the potassium 1-naphthylmethyl amide intermediate. nih.govacs.org This leads to the formation of a 1-naphthonitrile and potassium hydride. nih.gov
The newly formed, highly reactive potassium hydride then participates in a C4-selective dearomative hydride addition to the 1-naphthonitrile intermediate. nih.govacs.org This step generates an α-cyano benzylic carbanion, which can be subsequently functionalized by various electrophiles. nih.govnih.gov This sequence ultimately yields 1,4-dihydronaphthalene-1-carbonitriles, effectively transforming a planar aromatic naphthalene core into a more saturated, sp³-rich scaffold. nih.govacs.org
A proposed mechanism for this transformation begins with the β-hydride elimination of a potassium amide anion, which forms an aldimine and KH. nih.gov Subsequent deprotonation results in an iminyl anion, which then undergoes a second β-hydride elimination to produce 1-naphthonitrile and another equivalent of KH. nih.gov The in situ generated KH then attacks the C4 position of the 1-naphthonitrile, leading to a dearomatized α-cyano carbanion intermediate that, upon protonation, yields the 1,4-dihydronaphthalene-1-carbonitrile product. nih.govacs.org It is noteworthy that commercially available bulk KH is less efficient in this reaction, highlighting the importance of the freshly generated, highly reactive KH. nih.govacs.org
While this specific pathway has been detailed for 1-naphthylmethylamines, the principles of base-induced dehydrogenation and subsequent dearomative functionalization could potentially be applicable to other naphthalene derivatives, such as This compound , under appropriate reaction conditions. However, the transformation of 2-substituted naphthylmethylamines has been shown to be less productive, suggesting that the position of the substituent significantly influences the reaction's efficiency and the stability of the resulting products. acs.org
Further investigation is required to determine if This compound can undergo similar base-induced dehydrogenative and dearomative transformations and to elucidate the specific reaction conditions and resulting product structures.
Theoretical and Computational Chemistry of 7 Methylnaphthalene 2 Carbaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. For 7-Methylnaphthalene-2-carbaldehyde, these methods can predict its geometry, electronic properties, and spectroscopic characteristics, offering a powerful complement to experimental data.
Density Functional Theory (DFT) Studies on Electronic Structure and Geometry
Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. DFT calculations are instrumental in determining the optimized geometry of this compound, including its bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial as they influence the molecule's stability, reactivity, and spectroscopic properties.
The process involves finding the minimum energy conformation of the molecule. For this compound, this would involve confirming the planarity of the naphthalene (B1677914) ring system and determining the orientation of the aldehyde and methyl groups relative to the ring. The substitution pattern—a methyl group at the 7-position and a carbaldehyde group at the 2-position—influences the electronic distribution across the aromatic system. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can precisely model these effects. rsc.org While detailed bond length and angle data from specific DFT studies on this molecule are not prevalent in the literature, analysis of related compounds like 2-methylnaphthalene (B46627) and naphthaldehyde confirms the reliability of DFT in predicting these parameters. researchgate.netq-chem.com
Table 1: Representative DFT-Calculated Properties for Aromatic Aldehydes (Note: This table is illustrative of typical data obtained from DFT calculations for similar molecules, as specific published data for this compound is scarce.)
| Parameter | Typical Value | Significance |
|---|---|---|
| C=O Bond Length | ~1.21 Å | Indicates the strength and reactivity of the carbonyl group. |
| Naphthalene C-C Bond Lengths | 1.37 - 1.43 Å | Variations indicate the degree of electron delocalization and aromaticity. |
| C-CHO Bond Length | ~1.48 Å | Reflects the conjugation between the aldehyde group and the naphthalene ring. |
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. This makes it a powerful tool for predicting spectroscopic properties, such as UV-Vis absorption spectra. rsc.org The method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.
For this compound, TD-DFT calculations would reveal the electronic transitions responsible for its characteristic absorption bands. These transitions typically involve the promotion of an electron from a π orbital of the naphthalene system to a π* antibonding orbital (π → π* transition) or from a non-bonding orbital on the aldehyde oxygen to a π* orbital (n → π* transition). The methyl group and the aldehyde group's positions modify the energies of these transitions compared to unsubstituted naphthalene. Studies on similar molecules, such as 2-Chloro-7-Methylquinoline-3-Carbaldehyde, demonstrate that TD-DFT can accurately predict excitation energies and oscillator strengths, which determine the intensity of absorption peaks. youtube.com
Molecular Orbital Analysis (HOMO-LUMO Interactions)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. synchem.de
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. synchem.de For this compound, the HOMO is expected to be a π-orbital distributed across the naphthalene ring, while the LUMO would be a π*-antibonding orbital, likely with significant contributions from the carbaldehyde group. The presence of the electron-withdrawing aldehyde group is expected to lower the energy of the LUMO and reduce the HOMO-LUMO gap compared to naphthalene, thereby influencing its reactivity. wikipedia.org For instance, studies on other substituted naphthalenes have shown that a formyl (CHO) group significantly reduces the energy gap. wisc.edu
Table 2: Conceptual HOMO-LUMO Analysis for this compound (Note: The values are conceptual, illustrating the expected effects of substitution on the naphthalene core.)
| Molecular Orbital | Expected Energy (Conceptual) | Description |
|---|---|---|
| LUMO | Lowered by CHO group | Primarily a π* orbital; acts as the electron acceptor site, localized partly on the C=O bond. |
| HOMO | Slightly raised by CH₃ group | A π orbital; acts as the primary electron donor site, distributed over the aromatic rings. |
Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.deresearchgate.net This method is excellent for analyzing charge distribution, hybridization, and the stabilizing effects of electron delocalization. youtube.comresearchgate.net
In this compound, NBO analysis would quantify the natural atomic charges, revealing the electron-withdrawing effect of the aldehyde's oxygen atom, which would carry a significant negative charge, and the corresponding positive charges on the carbonyl carbon and other parts of the molecule. A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. researchgate.net These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. For this molecule, significant delocalization would be expected from the π orbitals of the naphthalene ring (donors) into the π* antibonding orbital of the carbonyl group (acceptor), which stabilizes the molecule through resonance. uni-muenchen.deresearchgate.net
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a real-space function that maps the electrostatic potential onto the electron density surface of a molecule. nih.gov It is an invaluable tool for predicting and understanding a molecule's reactive behavior, particularly in non-covalent interactions and electrophilic/nucleophilic attacks. The MEP map uses a color scale to indicate different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). khanacademy.org
For this compound, the MEP map would show the most negative potential localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs. khanacademy.org The regions of positive potential would be found around the hydrogen atoms and the carbonyl carbon. The π-system of the naphthalene rings would show an intermediate potential. This map visually confirms the sites most likely to engage in intermolecular interactions, such as hydrogen bonding, and highlights the electrophilic nature of the carbonyl carbon. nih.gov
Aromaticity and Resonance Effects
The concept of aromaticity is central to the chemistry of this compound. The naphthalene core is inherently aromatic, a property that confers significant thermodynamic stability. However, the attachment of substituents—the methyl and carbaldehyde groups—can modulate this aromaticity.
The Harmonic Oscillator Model of Aromaticity (HOMA) is a common computational index used to quantify the degree of aromaticity based on the geometric parameter of bond length alternation. A HOMA value close to 1 indicates a highly aromatic system, while lower values suggest a loss of aromaticity.
Aromaticity Indices (e.g., HOMA)
Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric descriptor of aromaticity, where a value of 1 indicates a fully aromatic system and values less than 1, or even negative, suggest a decrease in aromaticity.
A hypothetical analysis suggests that the ring bearing the carbaldehyde group (the C2-substituted ring) would exhibit a lower HOMA value compared to the ring with the methyl group.
Table 1: Predicted HOMA Indices for the Rings of this compound
| Ring | Substituent | Predicted HOMA Value (Relative) |
|---|---|---|
| Ring A (C1-C4, C9-C10) | -CHO at C2 | Lower |
This table is predictive and based on the known effects of formyl and methyl substituents on naphthalene systems.
Analysis of Intramolecular Interactions (e.g., QTAIM, NCI)
The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interactions (NCI) analysis are powerful computational tools for identifying and characterizing intramolecular interactions. up.ac.za QTAIM analyzes the topology of the electron density to locate bond critical points (BCPs) and bond paths, which signify the presence of an interaction. researchgate.net NCI analysis, on the other hand, visualizes regions of non-covalent interactions in real space, distinguishing between stabilizing (attractive) and destabilizing (repulsive) interactions. up.ac.za
In molecules like substituted naphthalenes, these methods can reveal subtle interactions, such as those between substituents in peri (1,8) or para (1,4/1,5) positions. nih.gov For this compound, while there are no strong peri interactions, QTAIM and NCI would be instrumental in analyzing the electronic environment around the substituent groups and their influence on the naphthalene scaffold. The analysis would reveal the nature of the C-C bonds within the rings and the C-C and C-H bonds of the substituent groups. NCI analysis would visualize the weak van der Waals interactions within the molecule.
Studies on Resonance-Assisted Hydrogen Bonding (RAHB)
Resonance-Assisted Hydrogen Bonding (RAHB) is a phenomenon where a hydrogen bond is strengthened by π-electron delocalization within a molecule or between interacting molecules. nih.govnih.gov This typically occurs in systems containing a hydrogen bond donor and acceptor connected by a conjugated system. rcin.org.pl
This compound itself does not possess an intramolecular hydrogen bond donor to form an intramolecular RAHB. However, it can act as a hydrogen bond acceptor through its carbonyl oxygen. Theoretical studies could model the interaction of this compound with hydrogen bond donors, such as water or alcohols. In such intermolecular complexes, the formation of an O-H···O=C hydrogen bond would be influenced by the π-system of the naphthalene ring. Computational analyses could quantify the energy of this hydrogen bond and determine the extent of "resonance assistance" from the naphthalene system, which enhances the bond's strength. rsc.org Studies on similar systems, like 2,6-dihydroxynaphthalene (B47133) carbaldehydes, have shown that the formation of intramolecular hydrogen bonds significantly affects the aromaticity and electronic absorption spectra, underscoring the importance of such interactions. figshare.com
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, providing insights into the energetic profiles and structures of transient species.
Transition State Analysis
Transition state (TS) analysis allows for the identification of the highest energy point along a reaction coordinate, the transition state, which is crucial for determining the kinetics of a reaction. For reactions involving this compound, such as its oxidation to 7-methylnaphthalene-2-carboxylic acid or its reduction to (7-methylnaphthalen-2-yl)methanol, computational methods can be used to locate the structures and energies of the transition states. For example, in the atmospheric oxidation of 2-methylnaphthalene initiated by OH radicals, theoretical studies have identified various adducts and transition states for subsequent reactions. researchgate.net Similarly, theoretical investigations into the formation of 2-methylnaphthalene from the reaction of para-tolyl radicals with vinylacetylene have detailed the transition states for isomerizations, ring closures, and hydrogen dissociation steps. researchgate.net These analyses provide a step-by-step understanding of how reactants are converted into products.
Kinetic and Thermodynamic Pathway Investigations
By calculating the energies of reactants, intermediates, transition states, and products, computational chemistry can map out the entire potential energy surface of a reaction. This allows for the investigation of both kinetic (pathway with the lowest activation energy) and thermodynamic (pathway leading to the most stable product) reaction pathways.
For instance, in the atmospheric oxidation of 2-methylnaphthalene, computational studies have shown that the reaction is primarily initiated by the addition of an OH radical to the C1 position. researchgate.net Subsequent reactions with O₂ have multiple competing pathways, and their relative rates can be calculated. These investigations can reveal which products are expected to form and under what conditions. researchgate.net Similarly, studies on the formation of methylnaphthalenes have identified the most favorable reaction pathways, which involve a series of isomerizations and a final hydrogen dissociation to yield the aromatic product. researchgate.net
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and intermolecular forces of this compound are critical to understanding its physical properties and behavior in the solid state.
Conformational analysis of this compound focuses on the orientation of the carbaldehyde group relative to the naphthalene ring. Due to the potential for steric hindrance and electronic effects, there is a rotational barrier around the single bond connecting the carbonyl carbon to the naphthalene ring. Computational methods can determine the most stable conformation (the global minimum on the potential energy surface) and the energy barriers to rotation. For naphthaldehydes, a planar or near-planar conformation is often favored to maximize conjugation between the aldehyde group and the aromatic system. nih.gov
Intermolecular interactions dictate how molecules of this compound pack in the solid state. These interactions can include π-π stacking between the naphthalene rings of adjacent molecules and weaker C-H···O hydrogen bonds involving the aldehyde group and C-H bonds of neighboring molecules. Computational studies can predict these packing arrangements and calculate the lattice energy of the crystal.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Naphthalene-1-carbaldehyde |
| 2,6-dihydroxynaphthalene carbaldehydes |
| 7-methylnaphthalene-2-carboxylic acid |
| (7-methylnaphthalen-2-yl)methanol |
| 2-methylnaphthalene |
| para-tolyl radical |
Applications in Advanced Materials Science and As Key Synthetic Intermediates
Role in the Synthesis of Functional Dyes and Pigments
The aromatic nature of the naphthalene (B1677914) ring system in 7-Methylnaphthalene-2-carbaldehyde makes it a promising candidate for the synthesis of functional dyes and pigments. The aldehyde group provides a reactive site for various condensation reactions, allowing for the extension of the conjugated π-system, which is crucial for chromophore development.
While specific research on dyes derived directly from this compound is not extensively documented, the general principles of dye chemistry suggest its utility in creating various classes of colorants. For instance, it can serve as a coupling component in the synthesis of azo dyes. The typical synthesis involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich species like a naphthalene derivative. The aldehyde group in this compound can be a precursor to an electron-donating or -withdrawing group, thereby influencing the final color of the dye.
Furthermore, the aldehyde functionality allows for the synthesis of styryl dyes through condensation reactions with active methylene (B1212753) compounds. These dyes are known for their applications in textiles and as sensitizers in various technologies. The methyl group on the naphthalene ring can also modulate the dye's properties, such as its solubility and lightfastness. The potential of this compound in creating novel colorants for textiles and coatings remains an area of interest for further research.
Precursors for Polymer and Advanced Material Development
The reactivity of its aldehyde group and the inherent properties of the naphthalene moiety position this compound as a valuable precursor for a range of advanced materials.
Polymeric Naphthalene Derivatives
The aldehyde functionality of this compound allows it to be a key monomer in the synthesis of various polymeric structures. For instance, it can undergo polycondensation reactions with diamines to form polyazomethines, also known as Schiff base polymers. These polymers are noted for their thermal stability and potential for electronic applications. researchgate.netresearchgate.netscholaris.ca The naphthalene unit in the polymer backbone can enhance thermal resistance and impart desirable optical properties.
Another potential application lies in the synthesis of polyimides, a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. While direct polymerization of this compound into polyimides is not a standard route, it can be chemically modified, for example, through oxidation of the aldehyde to a carboxylic acid, to create a monomer suitable for polyimide synthesis.
The table below summarizes potential polymerization reactions involving this compound:
| Polymer Type | Co-monomer | Potential Polymer Properties |
| Polyazomethine (Schiff Base) | Aromatic or Aliphatic Diamines | High thermal stability, semiconducting, fluorescent |
| Polyester (after oxidation) | Diols | Good mechanical properties, thermal stability |
| Polyimide (after modification) | Diamines | Excellent thermal and chemical resistance, good mechanical strength |
Materials with Tunable Optical and Electrical Properties
Polymers derived from this compound, particularly those with extended π-conjugated systems, are expected to exhibit interesting optical and electrical properties. The naphthalene ring itself is a chromophore, and its incorporation into a polymer backbone can lead to materials that absorb and emit light, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors.
The electrical conductivity of such polymers can be tuned by doping. The extended conjugation in polyazomethines or other conjugated polymers synthesized from this precursor would facilitate charge transport along the polymer chain, a key requirement for conductive materials. The ability to modify the structure through the aldehyde group allows for the fine-tuning of the electronic band gap and, consequently, the optical and electrical characteristics of the resulting materials.
Non-Linear Optical (NLO) Material Research
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Organic molecules with a "push-pull" electronic structure, where an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge, often exhibit significant NLO properties.
This compound can serve as a crucial building block for such NLO-active chromophores. The aldehyde group can readily participate in Knoevenagel condensation reactions with compounds containing active methylene groups (electron acceptors), while the methyl-substituted naphthalene moiety can act as part of the conjugated bridge or be further functionalized to introduce electron-donating groups. The resulting push-pull systems based on the naphthalene scaffold are potential candidates for second-order NLO applications. jptcp.com Although specific NLO studies on derivatives of this compound are limited, the general principles of NLO material design strongly suggest its potential in this area.
Cation Exchange Materials for Environmental Applications
The development of cation exchange materials is important for water treatment and other environmental applications. While there is no direct evidence of this compound being used for this purpose, a related synthetic pathway involves the sulfonation of naphthalene followed by condensation with formaldehyde (B43269) to produce poly(naphthalene sulfonate) resins. It is conceivable that this compound could be incorporated into such polymer structures, or that the naphthalene ring could be sulfonated to introduce cation exchange functionalities. However, research specifically detailing the synthesis of cation exchange materials from this particular aldehyde is not currently available.
Building Blocks for Complex Organic Molecules
Beyond materials science, this compound is a valuable starting material for the synthesis of more complex organic molecules, particularly heterocyclic compounds with potential biological activity. The aldehyde group is a versatile functional handle for a variety of chemical transformations.
For example, it can participate in multicomponent reactions to construct complex molecular architectures in a single step. The synthesis of quinoline (B57606) and naphthyridine derivatives, which are important scaffolds in medicinal chemistry, can be achieved through reactions involving aldehydes. jptcp.comresearchgate.net The Combes quinoline synthesis, for instance, involves the reaction of an aniline (B41778) with a β-diketone, and variations of this reaction can utilize aldehydes as precursors. Similarly, Friedländer-type syntheses can employ naphthaldehydes to construct polycyclic aromatic systems.
The reactivity of the aldehyde group in this compound is summarized in the table below:
| Reaction Type | Reagents | Product Type | Potential Application |
| Aldol (B89426) Condensation | Ketones, Aldehydes | α,β-Unsaturated carbonyls | Synthesis of larger, complex molecules |
| Nucleophilic Addition | Grignard reagents, Organolithiums | Secondary alcohols | Pharmaceutical intermediates |
| Wittig Reaction | Phosphonium (B103445) ylides | Alkenes | Synthesis of complex organic structures |
| Reductive Amination | Amines, Reducing agents | Amines | Pharmaceutical and agrochemical synthesis |
| Knoevenagel Condensation | Active methylene compounds | Substituted alkenes | Synthesis of NLO materials, fine chemicals |
| Friedländer Annulation | 2-Aminoaryl ketones/aldehydes | Quinolines | Bioactive compounds |
The presence of the methyl group can also influence the regioselectivity of these reactions and the properties of the final products. As a readily available building block, this compound offers a gateway to a diverse range of complex molecular structures with potential applications across various scientific disciplines.
Synthetic Intermediates for Agrochemicals
The naphthalene scaffold is a core component in numerous agrochemicals, valued for its biocompatibility and tunable properties. While direct, large-scale application of this compound in commercial agrochemicals is not extensively documented, its potential as a key intermediate is significant. nih.gov The synthesis of many agrochemicals relies on the assembly of complex molecular frameworks, and naphthalene derivatives are often used to introduce specific functionalities. nih.gov
The aldehyde group of this compound is a versatile handle for a range of chemical transformations. It can be readily oxidized to a carboxylic acid, reduced to an alcohol, or engaged in carbon-carbon bond-forming reactions. These transformations allow for the introduction of diverse functional groups necessary for biological activity in pesticides and herbicides. For instance, the conversion to 7-methylnaphthalene-2-carboxylic acid provides a precursor for ester or amide derivatives, which are common motifs in agrochemical design.
| Transformation | Product | Potential Agrochemical Relevance |
| Oxidation | 7-Methylnaphthalene-2-carboxylic acid | Precursor for esters and amides |
| Reduction | (7-Methylnaphthalen-2-yl)methanol | Building block for ether-linked structures |
| Reductive Amination | N-substituted (7-methylnaphthalen-2-yl)methanamines | Introduction of nitrogen-containing heterocycles |
Ligand Design for Metal Complex Catalysis
In the field of catalysis, the design of organic ligands is paramount to controlling the activity and selectivity of metal centers. nih.gov this compound is an excellent precursor for the synthesis of specialized ligands, particularly Schiff base ligands. These are typically formed through the condensation reaction between the aldehyde and a primary amine.
The resulting imine-containing ligand can coordinate to a variety of transition metals, and the properties of the resulting catalyst can be fine-tuned by modifying both the naphthalene core and the substituents on the amine. The methyl group at the 7-position of the naphthalene ring can influence the electronic properties and solubility of the resulting metal complex. The steric and electronic environment provided by such ligands can dictate the outcome of catalytic reactions, enhancing reaction rates and controlling stereochemistry.
| Amine Reactant | Resulting Ligand Type | Potential Catalytic Application |
| Chiral Primary Amine | Chiral Schiff Base | Asymmetric catalysis |
| Aniline Derivatives | N-Aryl Iminomethylnaphthalene | Cross-coupling reactions |
| Hydrazine Derivatives | Hydrazone | Polymerization, oxidation reactions |
Construction of Polycyclic Aromatic Hydrocarbons (PAHs)
As a substituted naphthalene, this compound is itself a polycyclic aromatic hydrocarbon. However, it also serves as a valuable starting material for the construction of larger, more complex PAH systems. nih.gov The aldehyde functionality is a key reactive site for annulation reactions, where additional rings are fused onto the existing naphthalene framework.
Methodologies such as the Wittig reaction, aldol condensation, or transition-metal-catalyzed cyclizations can be employed to build larger structures. For example, reaction with a suitable phosphonium ylide could extend the carbon chain, which could then undergo intramolecular cyclization to form a phenanthrene (B1679779) or anthracene (B1667546) derivative. The ability to build upon the naphthalene core in a controlled manner is crucial for the synthesis of novel organic materials with tailored electronic and photophysical properties. nih.govrsc.org
| Reaction Type | Reactant | Resulting PAH Structure (Potential) |
| Wittig Reaction | Phosphonium Ylide | Extended conjugated systems, precursors to larger PAHs |
| Aldol Condensation | Ketone with α-hydrogens | Fused ring systems via intramolecular cyclization |
| Friedel-Crafts type reactions | Aromatic compound | Aryl-substituted naphthalenes, precursors to larger PAHs |
Application in Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. mdpi.comrsc.org this compound is an ideal scaffold for DOS due to its combination of a rigid core and a highly reactive functional group.
Following a DOS strategy, the aldehyde can be used as a "pluripotent" functional group, capable of undergoing a variety of distinct reactions to produce a range of different molecular skeletons. cam.ac.uk For example, reaction with different amines can produce a library of imines, while reduction followed by etherification can generate another set of diverse molecules. The naphthalene core can also be further functionalized, for example, through electrophilic aromatic substitution, adding another layer of diversity. This approach allows for the efficient exploration of chemical space around the naphthalene motif. nih.gov
Precursors for Naphthoquinones and Other Substituted Naphthalenes
Naphthoquinones are a class of naturally occurring compounds with a wide range of biological activities. nih.gov this compound can serve as a synthetic precursor to this important class of molecules. The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 7-methylnaphthalene-2-carboxylic acid. nih.gov This transformation is a key step in many synthetic routes.
The synthesis of a naphthoquinone from a naphthalene derivative typically involves the introduction of hydroxyl groups onto the aromatic ring, followed by oxidation. While direct oxidation of this compound to a quinone is challenging, it can be converted into more suitable precursors, such as aminonaphthalenes or naphthols, which can then be oxidized to the desired naphthoquinone. mdpi.comrsc.org For instance, the synthesis of 7-Methyljuglone, a naturally occurring naphthoquinone, relies on the availability of appropriately substituted naphthalene precursors. nih.gov
Furthermore, the aldehyde group can be used to direct the synthesis of other substituted naphthalenes. For example, it can be converted into a cyano or a vinyl group, opening up further avenues for functionalization through reactions like Suzuki or Heck couplings. nih.govresearchgate.net
| Target Molecule Class | Key Transformation(s) | Example |
| Naphthoquinones | Oxidation of the aldehyde, hydroxylation of the ring, oxidation to quinone | Synthetic routes towards 7-Methyljuglone |
| Substituted Naphthalenes | Conversion of aldehyde to other functional groups (e.g., -CN, -CH=CH2) | Preparation of precursors for cross-coupling reactions |
| Carboxylic Acids | Oxidation of the aldehyde | 7-Methylnaphthalene-2-carboxylic acid |
Utility in Chemical Sensor and Fluorescent Probe Development
The naphthalene ring system is inherently fluorescent, making it an attractive core structure for the development of chemical sensors and fluorescent probes. The photophysical properties of naphthalene derivatives are sensitive to their chemical environment, a feature that can be exploited for sensing applications.
This compound can be used to construct fluorescent probes where the aldehyde group acts as a recognition site or a point of attachment for a receptor. For example, condensation with a molecule that can selectively bind to a specific analyte (e.g., a metal ion or a biomolecule) would create a probe where the binding event causes a change in the fluorescence of the naphthalene core. This change could be a shift in the emission wavelength or an increase or decrease in fluorescence intensity (turn-on or turn-off sensing). The analogue Naphthalene-2,7-dicarbaldehyde is known to be used as a fluorescent probe, highlighting the potential of this class of compounds.
Conclusion and Future Research Perspectives on 7 Methylnaphthalene 2 Carbaldehyde
Summary of Current Research Landscape
7-Methylnaphthalene-2-carbaldehyde is a naphthalene (B1677914) derivative featuring a methyl group at the 7-position and a formyl (aldehyde) group at the 2-position. Its molecular formula is C₁₂H₁₀O, and it has a molecular weight of 170.21 g/mol . nih.gov This compound serves as a crucial building block in organic synthesis due to its versatile chemical reactivity. The presence of the aldehyde group allows for a variety of chemical transformations, including nucleophilic additions and aldol (B89426) condensations, which are valuable in the synthesis of more complex molecules. The naphthalene ring system also allows for electrophilic aromatic substitution reactions.
The primary synthetic route to this compound is through the formylation of 7-methylnaphthalene. A commonly employed method is the Vilsmeier-Haack reaction, which utilizes a formylating agent like N,N-dimethylformamide (DMF) in the presence of phosphorus oxychloride (POCl₃) to introduce the aldehyde group at the 2-position of the naphthalene ring.
While research has established its role as a synthetic intermediate, there are notable gaps in the understanding of its broader applications and biological activities. Although naphthalene and its simpler methylated derivatives have been studied for their potential toxicity, the specific toxicological profile of this compound remains largely unexplored.
Emerging Synthetic Methodologies and Strategic Approaches
The synthesis of substituted naphthalenes, including derivatives like this compound, is an active area of research, with a focus on developing more efficient and regioselective methods. researchgate.net Traditional electrophilic aromatic substitution reactions often face challenges in controlling the position of substitution on the naphthalene ring. researchgate.net To overcome this, modern synthetic strategies often focus on de novo constructions of the naphthalene ring system, where the substitution pattern is predetermined by the starting materials. researchgate.net
One emerging area is the use of transition-metal-catalyzed cross-coupling reactions. For instance, the Suzuki cross-coupling reaction has been used to synthesize 5-aryl-2-thiophenecarbaldehydes, a process that could be conceptually adapted for naphthalene systems. mdpi.com Another promising approach is the "borrowing hydrogen" methodology, a green and efficient catalytic process for C-C and C-N bond formation. acs.org This strategy involves the temporary dehydrogenation of an alcohol to an aldehyde or ketone, which then reacts with a nucleophile, followed by the regeneration of the catalyst and release of the final product. acs.org This could potentially be applied to the synthesis of more complex structures starting from this compound.
Furthermore, the development of novel catalytic systems for oxidation reactions is relevant. The oxidation of 2-methylnaphthalene (B46627) to menadione (B1676200) (2-methyl-1,4-naphthoquinone) has been achieved using various oxidants and catalysts, including chromium(VI) oxide and hydrogen peroxide with various metal catalysts. beilstein-journals.org While the target is different, the underlying principles of activating the methyl group or the naphthalene ring could inspire new routes to functionalized methylnaphthaldehydes.
Advancements in Characterization and Computational Approaches
The characterization of this compound and related compounds relies on a suite of spectroscopic and computational techniques. Standard methods include FT-IR, FT-Raman, UV-Visible, and NMR spectroscopy, as well as mass spectrometry, to confirm the molecular structure. researchgate.net
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the structural and electronic properties of such molecules. researchgate.nettandfonline.com DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can be used to optimize the molecular geometry, predict vibrational frequencies, and calculate NMR chemical shifts. researchgate.nettandfonline.com These computational results can then be compared with experimental data to validate the structural assignment. researchgate.net
Advanced computational analyses further provide insights into the molecule's reactivity and potential interactions. Natural Bond Orbital (NBO) analysis can elucidate charge transfer and conjugative interactions within the molecule. tandfonline.com Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps to predict the sites of electrophilic and nucleophilic attack. researchgate.net Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution and identify regions susceptible to intermolecular interactions. researchgate.net Additionally, predicted collision cross-section (CCS) values, calculated for different adducts, can aid in the identification of the compound in complex mixtures using ion mobility-mass spectrometry. uni.lu
Future Directions in Materials Science and Synthetic Applications
The unique structure of this compound presents several opportunities for future research in both materials science and synthetic chemistry.
In materials science, the naphthalene moiety is a well-known fluorophore. Naphthalene-2,7-dicarbaldehyde, for example, is utilized as a fluorescent probe and a cross-linker in biochemical assays. This suggests that this compound could serve as a building block for novel fluorescent materials, sensors, or organic light-emitting diodes (OLEDs). The methyl group can be used to tune the electronic and photophysical properties of such materials. Furthermore, the aldehyde functionality allows for its incorporation into larger polymeric structures or porous organic cages (POCs), potentially leading to materials with interesting gas sorption or catalytic properties. acs.org
From a synthetic perspective, this compound is a valuable intermediate for the construction of more complex and potentially biologically active molecules. The aldehyde group can readily undergo a wide range of reactions, including:
Aldol Condensation: To form larger, more elaborate structures that could be of interest in medicinal chemistry. beilstein-journals.org
Wittig Reaction: To create carbon-carbon double bonds, providing access to a variety of substituted naphthalenes. acs.org
Reductive Amination: To synthesize various amines, which are common functional groups in pharmaceuticals. acs.org
Knoevenagel Condensation: To react with active methylene (B1212753) compounds, leading to diverse heterocyclic and carbocyclic systems.
The development of new synthetic methodologies, such as those employing flow chemistry, could enable the efficient and scalable production of derivatives of this compound for various applications. beilstein-journals.org Its role as a precursor in the synthesis of functionalized naphthalenes makes it a key target for further exploration in the quest for new materials and bioactive compounds.
Q & A
Q. How can isotopic labeling trace the environmental transport of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
